Cas no 28224-69-3 (2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one)

2-Amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound belonging to the dihydropyrimidinone class. Its structural framework features an amino group at the 2-position and ethyl/methyl substituents at the 5- and 6-positions, respectively, contributing to its reactivity and potential as a versatile intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability and functional group compatibility make it suitable for further derivatization, particularly in multicomponent reactions such as the Biginelli synthesis. Its well-defined crystalline properties facilitate purification and characterization, ensuring reproducibility in research and industrial applications. This scaffold is of interest in medicinal chemistry due to its relevance in biologically active molecules.
2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one structure
28224-69-3 structure
Product Name:2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
CAS No:28224-69-3
MF:C7H11N3O
MW:153.181740999222
MDL:MFCD04037414
CID:274688
PubChem ID:135431425
Update Time:2025-05-20

2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5-ethyl-6-methylpyrimidin-4(3H)-one
    • 2-amino-5-ethyl-6-methyl-1H-pyrimidin-4-one
    • 2-amino-5-ethyl-6-methyl-4-pyrimidinol(SALTDATA: FREE)
    • 4(3H)-Pyrimidinone,2-amino-5-ethyl-6-methyl-
    • 2-amino-5-ethyl-6-methyl-3H-pyrimidin-4-one
    • 2-amino-5-ethyl-6-methylpyrimidin-4-ol
    • 5-Ethyl-6-methyl-2-amino-4-pyrimidinol
    • AC1L40T7
    • AC1Q694Q
    • AO-262
    • CTK4G1034
    • NSC210935
    • 2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one
    • 2-amino-5-ethyl-6-methyl-4-pyrimidinol
    • 28224-69-3
    • 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl- (8CI)(9CI)
    • F2158-2316
    • CS-0296563
    • SB56814
    • 5-Ethyl-2-imino-6-methyl-2,3-dihydropyrimidin-4(1h)-one
    • 2-Amino-5-ethyl-6-methyl-4(3H)-pyrimidinone
    • NSC-210935
    • 4(1H)-Pyrimidinone, 2-amino-5-ethyl-6-methyl-
    • PB6UB5H4XY
    • AKOS002675806
    • AO-262/25094003
    • EN300-1222807
    • NSC 210935
    • DTXSID80182479
    • 2-amino-5-ethyl-4-methyl-1H-pyrimidin-6-one
    • SCHEMBL14270034
    • AKOS015867945
    • BS-37599
    • MDL: MFCD04037414
    • Inchi: 1S/C7H11N3O/c1-3-5-4(2)9-7(8)10-6(5)11/h3H2,1-2H3,(H3,8,9,10,11)
    • InChI Key: MMROOMZDXHEPGW-UHFFFAOYSA-N
    • SMILES: O=C1C(=C(C)N=C(N)N1)CC

Computed Properties

  • Exact Mass: 153.09033
  • Monoisotopic Mass: 153.09
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 252
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.2
  • Topological Polar Surface Area: 67.5Ų

Experimental Properties

  • Density: 1.29
  • Boiling Point: 273.1°C at 760 mmHg
  • Flash Point: 119°C
  • Refractive Index: 1.604
  • PSA: 67.48
  • LogP: 0.80410

2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one Pricemore >>

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Additional information on 2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one

Compound CAS No. 28224-69-3: 2-Amino-5-Ethyl-6-Methyl-3,4-Dihydropyrimidin-4-One

Compound CAS No. 28224-69-3, also known as 2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one, is a structurally unique organic compound belonging to the class of dihydropyrimidinones. This compound has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecule features a dihydropyrimidine ring system with substituents at positions 2, 5, and 6, which contribute to its distinct chemical properties and reactivity.

The dihydropyrimidine ring in this compound is a six-membered ring containing two nitrogen atoms and two double bonds. The presence of the amino group (-NH₂) at position 2 and the ethyl (-CH₂CH₃) and methyl (-CH₃) groups at positions 5 and 6, respectively, imparts unique electronic and steric properties to the molecule. These substituents play a crucial role in determining the compound's solubility, stability, and biological activity. Recent studies have highlighted the importance of such substituents in modulating the pharmacokinetic profiles of dihydropyrimidine derivatives.

From a synthetic perspective, 2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one can be synthesized through various routes, including condensation reactions involving amino acids or related precursors. One common approach involves the reaction of an α-amino ketone with a suitable carbonyl compound under specific conditions to form the dihydropyrimidine ring. The optimization of reaction conditions, such as temperature, pH, and solvent choice, has been a focus of recent research to enhance yield and purity.

Recent advancements in computational chemistry have enabled researchers to perform detailed docking studies on this compound to understand its interaction with biological targets. These studies have revealed that the dihydropyrimidine core can act as a scaffold for binding to various enzymes and receptors. For instance, computational models suggest that 2-amino-5-ethyl-6-methyl-3,4-dihydropyrimidin-4-one may exhibit inhibitory activity against certain kinases or proteases, making it a promising candidate for drug development.

In terms of applications, this compound has shown potential in the field of agrochemicals, particularly as a component in herbicides or fungicides. Its ability to inhibit specific enzymes involved in plant metabolism or fungal growth has been explored in recent agricultural studies. Additionally, its role as an intermediate in the synthesis of more complex molecules has been documented in several patent filings.

One area of active research involves the modification of 2-amino-5-ethyl-6-methyl-dihydropyrimidinone to enhance its bioavailability and efficacy. For example, researchers have explored the addition of hydroxyl or fluorine groups at specific positions on the ring system to improve solubility and reduce toxicity. These modifications are critical for translating laboratory findings into clinically relevant compounds.

Moreover, the compound's stability under various environmental conditions has been evaluated for its potential use in industrial settings. Studies indicate that dihydropyrimidinones like this one exhibit moderate stability under neutral pH conditions but may degrade under strongly acidic or basic environments. This information is vital for determining storage conditions and shelf life when considering large-scale production.

In conclusion, compound CAS No. 28224-69-3 (2-amino-5-ethyl-6-methyl-dihydro-pyrimidinone) represents a versatile scaffold with significant potential across multiple industries. Its unique structure and functional groups make it an attractive target for further research and development. As new insights into its synthesis, properties, and applications continue to emerge, this compound is poised to play an increasingly important role in both academic and industrial settings.

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